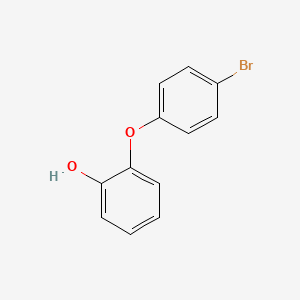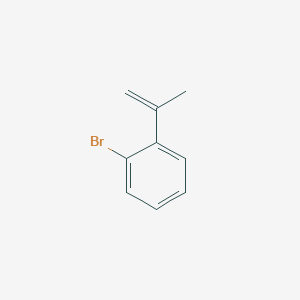
1-Bromo-2-(prop-1-en-2-yl)benzene
Descripción general
Descripción
1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 1-bromoallylbenzene, is an organic compound with a chemical formula of C7H7Br. It is a colorless liquid with a sweet, fruity odor and is used in the synthesis of a variety of compounds, including drugs, fragrances, and other organic compounds. 1-Bromoallylbenzene is also used as a reagent in organic synthesis and as a catalyst for various reactions.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
1-Bromo-2-(prop-1-en-2-yl)benzene has shown significance in the study of crystal structures. For example, its isostructural 1-bromo and 1-iodo derivatives exhibit interesting supramolecular features like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in their crystalline forms (Stein et al., 2015).
Dendritic Carbosilanes
The compound is instrumental in regiospecific hydrosilylation processes, offering an efficient route to molecular building blocks. These blocks are pivotal for sequential divergent and convergent steps in dendritic extension, thereby aiding in the modular methodology for the assembly and organization of dendritic carbosilane structures (Casado & Stobart, 2000).
Molecular Synthesis and Biological Evaluation
The compound has also been utilized in the synthesis of various derivatives, showing potential in biological activities. One study described a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives with this compound, highlighting its role in producing products with potential antibacterial and antiurease effects (Batool et al., 2014).
Crystallography and Chemical Interactions
Crystallographic studies involving this compound derivatives have provided insights into molecular interactions and stability. These studies reveal how molecules link into specific structures through weak C—H⋯Br hydrogen bonds and π–π stacking intermolecular interactions, contributing to our understanding of crystal packing and molecular organization (Jasinski et al., 2010).
Organometallic Chemistry
This compound has been used in the synthesis of new organometallic compounds. For example, it was involved in the creation of new compounds with ethynylferrocene, which were characterized and underwent electrochemical studies to understand their oxidations and electronic interactions (Fink et al., 1997).
Safety and Hazards
The safety information for 1-Bromo-2-(prop-1-en-2-yl)benzene includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Mecanismo De Acción
Mode of Action
As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Given the lack of specific information about this compound, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is unknown .
Propiedades
IUPAC Name |
1-bromo-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLFMOXQLPTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500055 | |
| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-70-3 | |
| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
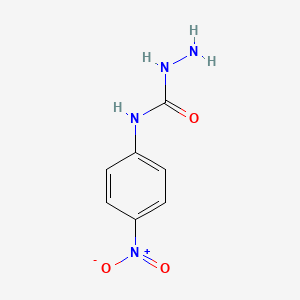
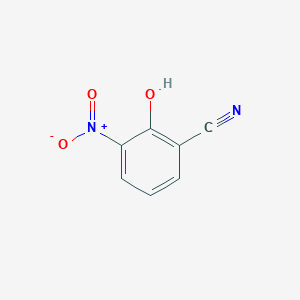

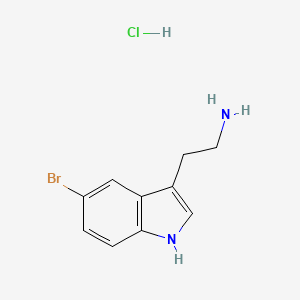

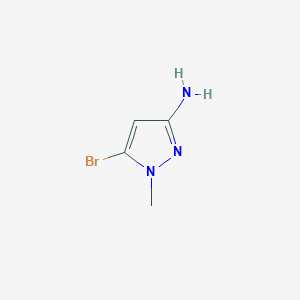
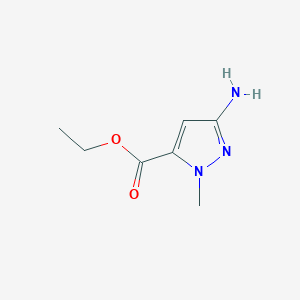

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
